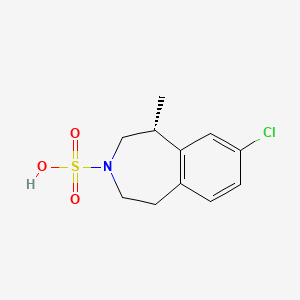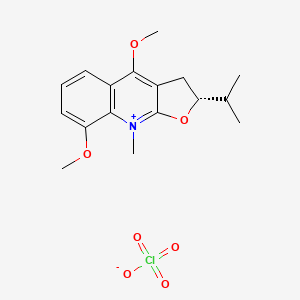
Lunasine perchlorate, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lunasine perchlorate, (-)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
- Lunasin, a chemopreventive peptide found in soybeans and other plants, has demonstrated potential anti-inflammatory activity. Research involving RAW 264.7 macrophages showed that lunasin can significantly reduce the production of inflammatory markers like NO and PGE2, and decrease the expression of iNOS and COX-2, suggesting its efficacy in suppressing inflammation in vivo (Dia et al., 2009).
Chemopreventive Properties
- Lunasin's ability to bind to deacetylated histones and inhibit their acetylation has been linked to its chemopreventive properties. This mechanism may contribute to lunasin's selective induction of apoptosis in cells undergoing transformation, highlighting its potential as a chemopreventive agent against cancer (Galvez et al., 2001).
Apoptosis in Cancer Cells
- Lunasin has been shown to stimulate apoptosis in human colon cancer cells by activating apoptotic mitochondrial pathways and inducing the expression of pro-apoptotic nuclear clusterin. This suggests its potential application in cancer therapy, particularly in targeting colon cancer cells (Dia & Mejia, 2010).
Bioavailability and Stability
- Research indicates that lunasin is bioavailable in humans, an essential requirement for its anticancer potential. Its stability and presence in human plasma post-consumption of soy protein suggest its practical applicability in dietary interventions for cancer prevention (Dia et al., 2009).
Modification of Gene Expression
- Lunasin's ability to modify the expression of genes associated with extracellular matrix and cell adhesion in human metastatic colon cancer cells indicates its potential utility in treating cases where resistance to chemotherapy has developed. This property can be instrumental in developing new therapeutic strategies for such cancers (Dia & González de Mejía, 2011).
Propiedades
Número CAS |
121543-68-8 |
|---|---|
Nombre del producto |
Lunasine perchlorate, (-)- |
Fórmula molecular |
C17H22ClNO7 |
Peso molecular |
387.813 |
Nombre IUPAC |
FURO(2,3-b)quinolinium, 2,3-dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)-, (2R)-, perchlorate |
InChI |
InChI=1S/C17H22NO3.ClHO4/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14;2-1(3,4)5/h6-8,10,14H,9H2,1-5H3;(H,2,3,4,5)/q+1;/p-1/t14-;/m1./s1 |
Clave InChI |
MMURJFLBXDTWSH-PFEQFJNWSA-M |
SMILES |
CC([C@H](O1)CC2=C1[N+](C)=C3C(OC)=CC=CC3=C2OC)C.O=Cl(=O)([O-])=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lunasine perchlorate, (-)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



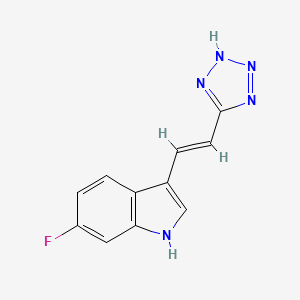
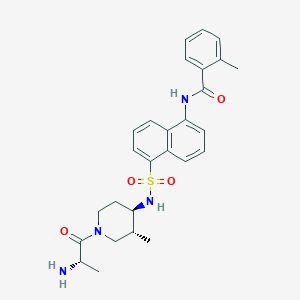
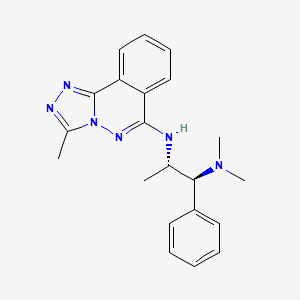
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
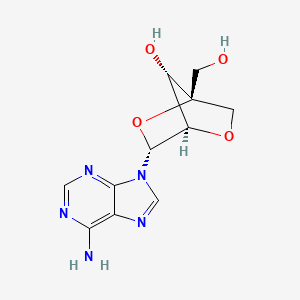
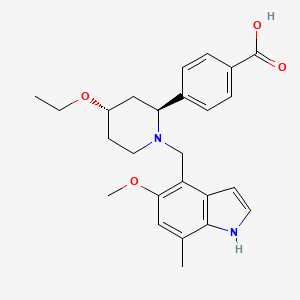
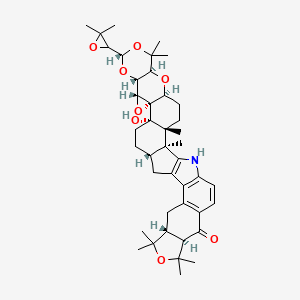
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
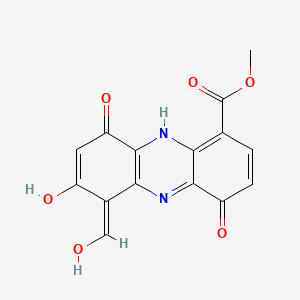
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)
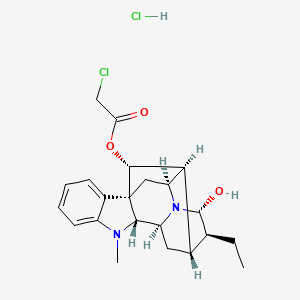
![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)
